molecular formula C6H2F3N3 B11913810 2-(Trifluoromethyl)pyrimidine-4-carbonitrile CAS No. 916210-03-2

2-(Trifluoromethyl)pyrimidine-4-carbonitrile

Cat. No.: B11913810
CAS No.: 916210-03-2
M. Wt: 173.10 g/mol
InChI Key: ZRNXPYCYMOJBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)pyrimidine-4-carbonitrile typically involves the introduction of the trifluoromethyl group and the cyano group onto a pyrimidine ring. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with a cyanide source under suitable conditions. The reaction can be carried out using sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The cyano group and the trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under suitable conditions to yield different products.

    Coupling Reactions: The pyrimidine ring can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyrimidines.

Scientific Research Applications

2-(Trifluoromethyl)pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl and cyano substituents make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can serve as a lead compound for the development of new drugs.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests. It is also used in materials science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrimidine-4-carbonitrile depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The trifluoromethyl and cyano groups can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

2-(Trifluoromethyl)pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:

    2-Chloro-4-(trifluoromethyl)pyrimidine: This compound has a chlorine atom instead of a cyano group at the 4-position. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    2-(Trifluoromethyl)pyridine-4-carbonitrile: This compound has a pyridine ring instead of a pyrimidine ring. It is used in the synthesis of advanced materials and as a building block in organic synthesis.

    4-(Trifluoromethyl)pyrimidine-2-carbonitrile: This compound has the trifluoromethyl and cyano groups at different positions on the pyrimidine ring. It is studied for its potential biological activities and applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and cyano groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3/c7-6(8,9)5-11-2-1-4(3-10)12-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNXPYCYMOJBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257664
Record name 2-(Trifluoromethyl)-4-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916210-03-2
Record name 2-(Trifluoromethyl)-4-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916210-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-4-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.